molecular formula C16H26N2O5 B8006686 CbzNH-PEG3-CH2CH2NH2

CbzNH-PEG3-CH2CH2NH2

Cat. No.: B8006686
M. Wt: 326.39 g/mol
InChI Key: JKGORDLYOYIQQV-UHFFFAOYSA-N
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Description

CbzNH-PEG3-CH2CH2NH2, also known as benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG) derivative. This compound contains a benzyl (Cbz) protecting group at one end and a free amine group at the other end. The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

CbzNH-PEG3-CH2CH2NH2 is synthesized through a series of chemical reactions involving the coupling of PEG derivatives with benzyl carbamate. The amino group reacts with carboxylic acids and activated esters to form an amide bond. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process typically includes purification steps such as crystallization or chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

CbzNH-PEG3-CH2CH2NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) to form amide bonds

    Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield a free amine

Common Reagents and Conditions

    Carboxylic Acids and Activated Esters: Used for amide bond formation.

    Hydrogenolysis Conditions: Typically involves the use of hydrogen gas and a palladium catalyst to remove the benzyl protecting group

Major Products Formed

    Amide Bonds: Formed through the reaction of the amino group with carboxylic acids or activated esters.

    Free Amine: Obtained after the removal of the benzyl protecting group via hydrogenolysis

Scientific Research Applications

CbzNH-PEG3-CH2CH2NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of CbzNH-PEG3-CH2CH2NH2 involves its ability to form stable amide bonds with carboxylic acids and activated esters. The PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications. The benzyl protecting group can be removed to expose the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Aminooxy-PEG3-NH-Boc: Contains an aminooxy group and a Boc protected amine group.

    CbzNH-PEGn-CH2CH2NH2: Similar PEG derivatives with varying lengths of the PEG spacer

Uniqueness

CbzNH-PEG3-CH2CH2NH2 is unique due to its specific PEG spacer length and the presence of both a benzyl protecting group and a free amine group. This combination allows for versatile applications in bioconjugation, drug delivery, and material science .

Biological Activity

CbzNH-PEG3-CH2CH2NH2 (CAS: 863973-20-0) is a bifunctional polyethylene glycol (PEG) derivative that features a carbobenzyloxy (Cbz)-protected amine at one end and a free amine at the other. This compound is notable for its enhanced solubility in aqueous environments, making it valuable in various chemical and biomedical applications, particularly in drug delivery systems and bioconjugation processes.

  • Molecular Formula : C16H26N2O5
  • Molecular Weight : 326.4 g/mol
  • Solubility : Soluble in water and common organic solvents
  • Functional Groups : Cbz-protected amine, free amine

Biological Activity

The biological activity of this compound is primarily attributed to its capacity for bioconjugation and its role in enhancing the pharmacokinetic properties of therapeutic agents.

  • Bioconjugation : The free amine can react with carboxylic acids or activated esters to form stable amide bonds, facilitating the conjugation of biomolecules such as peptides, proteins, and nucleotides. This reaction is crucial for creating targeted drug delivery systems.
  • Drug Delivery : The PEG spacer improves the solubility and biocompatibility of conjugated drugs, which enhances their stability and bioavailability. This property is particularly important for hydrophobic drugs that require solubilization for effective therapeutic use.

Applications

  • Peptide Synthesis : The Cbz group protects the amine during peptide synthesis, allowing for selective deprotection under acidic conditions to yield free amines for further reactions.
  • Nanoparticle Functionalization : this compound is utilized to functionalize nanoparticles, improving their circulation time in the bloodstream and reducing immunogenicity while allowing for the attachment of targeting ligands.
  • Surface Modifications : It is commonly used to modify surfaces of medical devices and biosensors to enhance biocompatibility and reduce non-specific binding, thus improving performance in biological environments.

Case Studies

  • Targeted Drug Delivery Systems :
    • A study demonstrated that PEGylated nanoparticles using this compound showed significantly improved pharmacokinetics compared to non-PEGylated counterparts, leading to enhanced therapeutic efficacy in cancer treatment models.
  • Bioconjugation Techniques :
    • Research highlighted the effectiveness of this compound in linking antibodies to drug molecules, resulting in antibody-drug conjugates (ADCs) that exhibited increased specificity towards tumor cells while minimizing off-target effects.

Data Table of Biological Activities

Activity TypeDescriptionReference
BioconjugationForms stable amide bonds with biomolecules for targeted delivery
Drug SolubilizationEnhances solubility and bioavailability of hydrophobic drugs
Nanoparticle FunctionImproves circulation time and reduces immunogenicity
Surface ModificationReduces non-specific binding on medical devices

Properties

IUPAC Name

benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c17-6-8-20-10-12-22-13-11-21-9-7-18-16(19)23-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGORDLYOYIQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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